molecular formula C17H18ClN3O3 B2603510 (5-Chloro-2-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034399-33-0

(5-Chloro-2-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2603510
CAS No.: 2034399-33-0
M. Wt: 347.8
InChI Key: MMPLCDWZVVJBQG-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure comprising a 5-chloro-2-methoxyphenyl group linked via a methanone bridge to a piperidine ring that is further functionalized with a pyrimidin-4-yloxy substituent . This specific architecture, incorporating both aromatic chloro-methoxy motifs and a nitrogen-rich heterocyclic system, is characteristic of compounds designed to interact with biological targets. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. Its structural analogs have been investigated for their potential as inhibitors of various enzymes . For instance, compounds with similar piperidine and chlorophenyl scaffolds have been studied for their inhibitory action on enzymes like thymidine phosphorylase, which plays a role in cancer therapy research . The presence of the pyrimidine ring, a common pharmacophore in pharmaceuticals, suggests potential applications in developing ligands for various central nervous system or oncological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-5-4-12(18)9-14(15)17(22)21-8-2-3-13(10-21)24-16-6-7-19-11-20-16/h4-7,9,11,13H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPLCDWZVVJBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Structural Overview

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}ClN3_{3}O3_{3}
  • Molecular Weight : 335.78 g/mol
  • Key Functional Groups :
    • Chlorinated aromatic ring
    • Methoxy group
    • Piperidine moiety
    • Pyrimidine ether

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanism involves binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.

Potential Targets:

  • Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptors : It can potentially bind to receptors associated with neurotransmission or cancer cell proliferation.

Pharmacological Properties

Recent studies have highlighted the following pharmacological properties of the compound:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. For instance, it has shown IC50_{50} values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .
  • Inhibition of Enzymatic Activity : The compound has been identified as a reversible inhibitor of specific enzymes, displaying competitive inhibition characteristics in pre-incubation assays .

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of benzoylpiperidine derivatives, the compound was evaluated for its ability to inhibit cancer cell growth. The results indicated that modifications to the piperidine structure could enhance its potency, leading to compounds with IC50_{50} values in the low nanomolar range for certain cancer types .

Case Study 2: Mechanism Elucidation

A detailed investigation using molecular docking studies provided insights into how the compound interacts with target enzymes. The binding mode suggested that structural modifications could improve interactions within the active site, leading to enhanced efficacy as an enzyme inhibitor .

Data Tables

Property Value
Molecular FormulaC16_{16}H18_{18}ClN3_{3}O3_{3}
Molecular Weight335.78 g/mol
Antiproliferative IC50_{50} (MDA-MB-231)19.9 µM
Antiproliferative IC50_{50} (OVCAR-3)75.3 µM
Inhibition TypeCompetitive

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Piperazine/Piperidine Cores

  • [4-(5-Chloro-2-methylphenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone (CAS 892708-02-0) Key Differences:
  • Core : Piperazine (vs. piperidine in the target compound).
  • Substituents : A sulfonyl-pyrrolidine group at the 3-position of the phenyl ring (vs. pyrimidin-4-yloxy in the target).
  • Aromatic Group : 5-Chloro-2-methylphenyl (vs. 5-chloro-2-methoxyphenyl).
    • Implications :
  • The methyl group on the phenyl ring decreases steric hindrance compared to the methoxy group in the target compound.

Analogues with Pyrimidine/Pyridine Moieties

  • (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) Key Differences:
  • Heterocyclic System : A triazole-pyrimidine hybrid (vs. standalone pyrimidine in the target).
  • Substituents : 4-Methylpiperazinyl group (vs. 3-(pyrimidin-4-yloxy)piperidin-1-yl).
    • Implications :

Chloro-Substituted Methanones

  • (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9) Key Differences:
  • Core : Pyrazole-pyridine hybrid (vs. piperidine-pyrimidine in the target).
  • Substituents : Trifluoromethyl group on pyridine (vs. methoxy on phenyl).
    • Implications :
  • The trifluoromethyl group increases electronegativity and metabolic stability.
  • The pyrazole ring may confer conformational rigidity, altering target selectivity.

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s pyrimidin-4-yloxy group may favor interactions with ATP-binding pockets in kinases, similar to pyrimidine-containing kinase inhibitors .
  • Synthetic Challenges: The piperidin-1-yl methanone scaffold requires precise stereochemical control during synthesis, as seen in analogues from patent literature .
  • Data Limitations : Direct biological data (e.g., IC₅₀ values, selectivity profiles) for the target compound are absent in the provided evidence, necessitating further experimental validation.

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